Cas no 2138271-95-9 (1H-Imidazole-4-methanesulfonamide, N,1-dimethyl-)
1H-Imidazole-4-methanesulfonamide, N,1-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole-4-methanesulfonamide, N,1-dimethyl-
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- Inchi: 1S/C6H11N3O2S/c1-7-12(10,11)4-6-3-9(2)5-8-6/h3,5,7H,4H2,1-2H3
- InChI Key: MKQQDLGKUDBKJL-UHFFFAOYSA-N
- SMILES: C1N(C)C=C(CS(NC)(=O)=O)N=1
1H-Imidazole-4-methanesulfonamide, N,1-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-680620-0.05g |
N-methyl-1-(1-methyl-1H-imidazol-4-yl)methanesulfonamide |
2138271-95-9 | 0.05g |
$1032.0 | 2023-03-11 | ||
| Enamine | EN300-680620-0.1g |
N-methyl-1-(1-methyl-1H-imidazol-4-yl)methanesulfonamide |
2138271-95-9 | 0.1g |
$1081.0 | 2023-03-11 | ||
| Enamine | EN300-680620-0.25g |
N-methyl-1-(1-methyl-1H-imidazol-4-yl)methanesulfonamide |
2138271-95-9 | 0.25g |
$1131.0 | 2023-03-11 | ||
| Enamine | EN300-680620-0.5g |
N-methyl-1-(1-methyl-1H-imidazol-4-yl)methanesulfonamide |
2138271-95-9 | 0.5g |
$1180.0 | 2023-03-11 | ||
| Enamine | EN300-680620-1.0g |
N-methyl-1-(1-methyl-1H-imidazol-4-yl)methanesulfonamide |
2138271-95-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-680620-2.5g |
N-methyl-1-(1-methyl-1H-imidazol-4-yl)methanesulfonamide |
2138271-95-9 | 2.5g |
$2408.0 | 2023-03-11 | ||
| Enamine | EN300-680620-5.0g |
N-methyl-1-(1-methyl-1H-imidazol-4-yl)methanesulfonamide |
2138271-95-9 | 5.0g |
$3562.0 | 2023-03-11 | ||
| Enamine | EN300-680620-10.0g |
N-methyl-1-(1-methyl-1H-imidazol-4-yl)methanesulfonamide |
2138271-95-9 | 10.0g |
$5283.0 | 2023-03-11 |
1H-Imidazole-4-methanesulfonamide, N,1-dimethyl- Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 1H-Imidazole-4-methanesulfonamide, N,1-dimethyl-
Recent Advances in the Study of 1H-Imidazole-4-methanesulfonamide, N,1-dimethyl- (CAS: 2138271-95-9)
The compound 1H-Imidazole-4-methanesulfonamide, N,1-dimethyl- (CAS: 2138271-95-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique imidazole and sulfonamide functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.
One of the key areas of research has been the optimization of synthetic routes for 1H-Imidazole-4-methanesulfonamide, N,1-dimethyl-. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using novel catalytic systems. The researchers highlighted the compound's stability under physiological conditions, making it a viable candidate for further preclinical testing. Additionally, the study revealed that the compound exhibits excellent bioavailability, a critical factor for its potential use in oral formulations.
Pharmacological evaluations have also been a major focus. In vitro and in vivo studies have shown that 1H-Imidazole-4-methanesulfonamide, N,1-dimethyl- exhibits potent inhibitory effects on specific enzymatic targets involved in inflammatory pathways. For instance, a recent paper in Bioorganic & Medicinal Chemistry Letters (2024) reported that the compound effectively inhibits cyclooxygenase-2 (COX-2) with high selectivity, suggesting its potential as a next-generation anti-inflammatory agent. These findings are particularly relevant given the ongoing need for safer and more effective anti-inflammatory drugs.
Beyond its anti-inflammatory properties, preliminary data indicate that 1H-Imidazole-4-methanesulfonamide, N,1-dimethyl- may also have applications in oncology. A study conducted by a team at the National Cancer Institute (2023) explored the compound's ability to modulate key signaling pathways in cancer cells. The results showed significant inhibition of tumor growth in mouse models, with minimal off-target effects. These findings open new avenues for the development of targeted cancer therapies.
Despite these promising results, challenges remain. For example, the long-term safety profile of 1H-Imidazole-4-methanesulfonamide, N,1-dimethyl- has yet to be fully elucidated. Ongoing toxicology studies are expected to provide more comprehensive data on its potential side effects and metabolic pathways. Furthermore, scalability of the synthesis process and cost-effectiveness are critical factors that will influence its transition from the lab to clinical use.
In conclusion, 1H-Imidazole-4-methanesulfonamide, N,1-dimethyl- (CAS: 2138271-95-9) represents a compelling area of research with significant therapeutic potential. Its dual role as an anti-inflammatory and anti-cancer agent, combined with its favorable pharmacokinetic properties, positions it as a promising candidate for further development. Future studies should focus on addressing the remaining challenges to fully unlock its clinical potential.
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